1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) is a chemical compound with the molecular formula . This compound features a morpholine ring and a piperazine ring linked by an ethanone group, making it significant in various scientific fields, including medicinal chemistry and biochemistry. Its structural complexity supports its role as a versatile building block in the synthesis of pharmaceutical compounds and as a reagent in biochemical assays.
The compound is classified under the category of morpholino derivatives, which are known for their biological activity. It is primarily sourced through synthetic methods involving morpholine and piperazine precursors. The dihydrochloride form indicates that the compound exists as a salt, enhancing its solubility and stability in various applications.
The synthesis of 1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) typically involves the reaction of morpholine and piperazine with an ethanone precursor, commonly 2-chloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, with triethylamine used to neutralize hydrochloric acid byproducts. The process can be summarized as follows:
Industrial production may utilize continuous flow reactors to enhance efficiency and consistency in large-scale synthesis.
The molecular structure of 1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) consists of:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformation and spatial arrangement .
1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) can participate in several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) often involves its interaction with biological targets such as enzymes or receptors. Its structure allows it to act as a ligand, facilitating binding to specific sites on proteins. This interaction can modulate enzyme activity or influence signaling pathways relevant to various diseases .
Data from studies indicate that modifications in the structure of similar compounds can significantly alter their bioactivity, suggesting that understanding the structure-activity relationship is critical for optimizing therapeutic effects .
Analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to characterize these properties accurately .
1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) has diverse applications across several scientific domains:
The integration of morpholine and piperazine rings within a single molecular architecture creates a pharmacologically privileged scaffold with tailored physicochemical properties and diverse target engagement capabilities. 1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) exemplifies this hybrid approach, where the morpholine moiety (a six-membered saturated heterocycle containing one oxygen and one nitrogen atom) contributes significant polarity and hydrogen-bond accepting capacity. Concurrently, the piperazine ring (a diazacyclohexane) provides two basic nitrogen atoms capable of forming salt bridges or hydrogen bonds with biological targets, while the carbonyl linker offers conformational restraint and hydrogen-bond accepting properties [5] [9].
This strategic molecular fusion addresses key challenges in drug design:
Table 1: Hydrogen Bonding Capacity of Key Functional Groups
Structural Element | H-Bond Acceptors | H-Bond Donors | Polar Surface Contribution (Ų) |
---|---|---|---|
Morpholine ring | 2 (O, N) | 0 | ~15-20 |
Piperazine ring | 2 (N, N) | 0-2* | ~15-20 |
Carbonyl linker | 1 (O=C) | 0 | ~12-15 |
Total (Free base) | 5 | 0-2 | ~47.7 |
*Protonation state dependent [5] [9]
The true utility of 1-morpholino-2-(piperazin-1-yl)ethanone lies in its function as a multifunctional synthetic intermediate amenable to diverse structural elaborations. Its chemical handles enable three primary diversification strategies:
Piperazine Functionalization: The secondary amines of the piperazine ring (particularly N4) readily undergo alkylation, acylation, or sulfonylation reactions. This allows installation of pharmacophores targeting specific biological pathways. For instance, coupling with aryl halides or heteroaryl carboxylic acids generates compounds targeting kinase ATP-binding sites or GPCRs [5] [7]. The dihydrochloride salt form (CAS 871737-84-7) enhances stability and solubility during these synthetic manipulations [3].
Morpholine Modification: While less nucleophilic than piperazine nitrogens, the morpholine nitrogen can undergo quaternization or N-oxide formation to modulate electronic properties and solubility. Alternatively, the morpholine ring can serve as a bioisostere for piperidine, tetrahydropyran, or phenyl rings through scaffold-hopping approaches [5].
Linker Optimization: The ethanone spacer (-CO-CH₂-) can be systematically modified to -CH₂-CH₂-, -CO-NH-, or -SO₂-CH₂- to influence conformation, dipole moments, and metabolic stability while maintaining the critical distance between morpholine and piperazine pharmacophores [1].
Table 2: Representative Derivatives and Therapeutic Applications
Derivative Structure | CAS Number | Therapeutic Target | Key Structural Modification |
---|---|---|---|
1-(Morpholinocarbonylmethyl)piperazine | 39890-46-5 | Kinase inhibitors | Free base form of core scaffold |
2-(4-Benzo[d]thiazol-2-ylpiperazin-1-yl)-1-morpholinoethanone | - | Anticancer agents | Piperazine N4-hetaryl substitution |
1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-(morpholino)ethanone | - | Serotonergic modulators | N4-pyrimidine functionalization |
1-Morpholino-2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)ethanone | - | Antipsychotic candidates | N4-aryl substitution |
These strategic modifications demonstrate the scaffold's adaptability across therapeutic areas, including antimicrobial development (notably against Cryptosporidium parasites where similar hybrids show EC₅₀ <1 μM) [1], kinase inhibition (e.g., CDK2 IC₅₀ ~100-700 nM in related triazolopyridazines) [5], and CNS targeting [9].
The emergence of 1-morpholino-2-(piperazin-1-yl)ethanone derivatives represents a convergence of three evolutionary pathways in medicinal chemistry:
Solubility-Enhancing Motifs (1990s-2000s): Early drug discovery prioritized lipophilicity for membrane permeation, often at the expense of solubility. High attrition rates due to poor pharmacokinetics prompted systematic integration of saturated nitrogen/oxygen heterocycles. Morpholine gained prominence through drugs like aprepitant (anti-emetic) and gefitinib (EGFR inhibitor), while piperazine featured in quetiapine (antipsychotic) and sitagliptin (DPP-4 inhibitor). The strategic combination of both rings addressed solubility-limited absorption while maintaining cellular permeability [9].
hERG Toxicity Mitigation Strategies (2000s-Present): Piperazine-containing compounds historically showed hERG potassium channel affinity (IC₅₀ <10 μM), risking cardiotoxicity. Structural studies revealed that incorporating a carbonyl-linked morpholine adjacent to piperazine disrupts the planar stacking interaction with hERG pore residues. This innovation was critical for developing safer compounds like anti-Cryptosporidium agents where lead optimization reduced hERG inhibition 2-fold while maintaining potency (EC₅₀ = 1.2 μM) [1].
Fragment-Based Drug Design (2010s-Present): The core structure serves as an ideal "linker fragment" in fragment linking strategies. Its ~250 Da molecular weight and multiple vectors enable efficient connection of target-binding fragments. For example, in kinase inhibitor development, morpholine occupies the ribose pocket while the piperazine-N4 substituent extends toward hydrophobic regions, achieving nanomolar affinities [5] [7].
Table 3: Evolution of Key Physicochemical Properties
Generation | Representative Structure | MW (g/mol) | LogP | TPSA (Ų) | hERG IC₅₀ (μM) | Key Advancement |
---|---|---|---|---|---|---|
First (1990s) | Simple piperazine aryl derivatives | 250-300 | 2.5-4.0 | 30-40 | 1-10 | High permeability |
Second (2000s) | Morpholine/piperazine hybrids | 280-350 | 1.5-2.5 | 45-60 | 5-20 | Improved solubility |
Third (2010s) | Carbonyl-linked dual heterocycles | 210-250 | 0.5-1.5 | 45-50 | >20 | Optimized safety profile |
Current | 1-Morpholino-2-(piperazin-1-yl)ethanone | 213.28 (free base) | 0.98 (calc) | 47.7 | >30* | Balanced properties & derivatizability |
*Predicted from structural analogs [1] [3] [9]
The commercial availability of both free base (CAS 39890-46-5) and dihydrochloride salt (CAS 871737-84-7) forms enabled broad adoption in drug discovery programs. Recent innovations focus on stereoselective variants (2-morpholino-1-(piperazin-1-yl)ethanone derivatives) and bioisosteric replacements like 1-(thiazol-2-yl)-2-morpholinoethanone hydrochloride (CAS 1417794-40-1), which maintain the hydrogen-bonding topology while enhancing target specificity [5] [6]. These advances cement the scaffold's role as a cornerstone of rational drug design.
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: